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molecular formula C12H12N2O B8375279 2-(5-Methoxy-7-methyl-1H-indol-4-yl)acetonitrile

2-(5-Methoxy-7-methyl-1H-indol-4-yl)acetonitrile

Cat. No. B8375279
M. Wt: 200.24 g/mol
InChI Key: OMLYRNNSFOANLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056874B2

Procedure details

To a suspension of KOtBu (6.98 g, 62.2 mmol) in THF (50.0 mL) at −78° C. was added TOSMIC (8.10 g, 41.5 mmol) in THF (50.0 mL). The mixture was stirred at −78° for 15 minutes. To the mixture at −78° C. was then added a solution of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (Example 19-D) (6 g, 20.74 mmol) in THF (50 mL). The reaction was stirred at −78° C. for 1.5 hours. MeOH (10 ml) was then added and the reaction was removed from the dry ice bath. After 30 minutes the reaction was placed in a 40° C. water bath for 30 minutes. At this point, the reaction was cooled in an ice bath and was quenched with a saturated solution of ammonium chloride and then diluted with water and EtOAc. The layers were separated and the organics layer was dried, concentrated and absorbed onto silica to purify via FCC (0-50% EtOAc:heptanes) to afford the title compound. MS (ESI+) m/z 201.2 (M+H).
Name
Quantity
6.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].CC1C=CC(S([CH2:17][N+:18]#[C-])(=O)=O)=CC=1.[CH:20]([C:22]1[C:30]([O:31][CH3:32])=[CH:29][C:28]([CH3:33])=[C:27]2[C:23]=1[CH:24]=[CH:25][N:26]2C(OC(C)(C)C)=O)=O.CO>C1COCC1>[CH3:32][O:31][C:30]1[C:22]([CH2:20][C:17]#[N:18])=[C:23]2[C:27](=[C:28]([CH3:33])[CH:29]=1)[NH:26][CH:25]=[CH:24]2 |f:0.1|

Inputs

Step One
Name
Quantity
6.98 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)C1=C2C=CN(C2=C(C=C1OC)C)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction was removed from the dry ice bath
WAIT
Type
WAIT
Details
After 30 minutes the reaction was placed in a 40° C.
Duration
30 min
WAIT
Type
WAIT
Details
water bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
At this point, the reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was quenched with a saturated solution of ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organics layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
absorbed onto silica
CUSTOM
Type
CUSTOM
Details
to purify via FCC (0-50% EtOAc:heptanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C(=C2C=CNC2=C(C1)C)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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